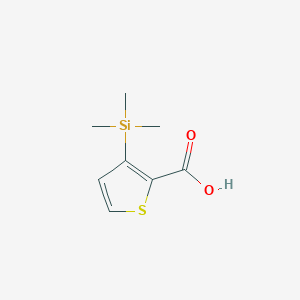
3-Trimethylsilanyl-thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trimethylsilanyl-thiophene-2-carboxylic acid is an organosilicon compound with the molecular formula C8H12O2SSi. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trimethylsilyl group attached to the thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylsilanyl-thiophene-2-carboxylic acid typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Trimethylsilanyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-Trimethylsilanyl-thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a precursor in the preparation of functionalized thiophenes.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 3-Trimethylsilanyl-thiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Similar in structure but lacks the trimethylsilyl group.
Thiophene-2-carboxylic acid: The parent compound without any substituents on the thiophene ring.
Uniqueness
3-Trimethylsilanyl-thiophene-2-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H12O2SSi |
|---|---|
Poids moléculaire |
200.33 g/mol |
Nom IUPAC |
3-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H12O2SSi/c1-12(2,3)6-4-5-11-7(6)8(9)10/h4-5H,1-3H3,(H,9,10) |
Clé InChI |
SLTHJOXYAVFLMC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(SC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


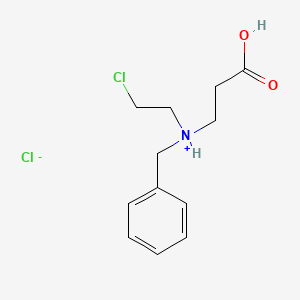

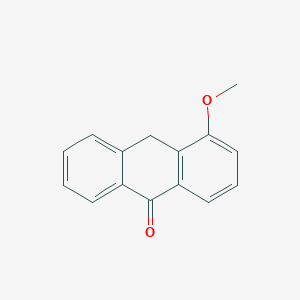
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
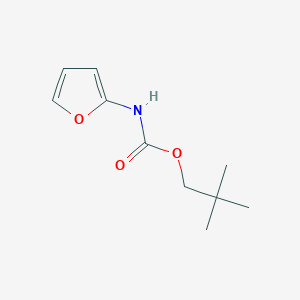
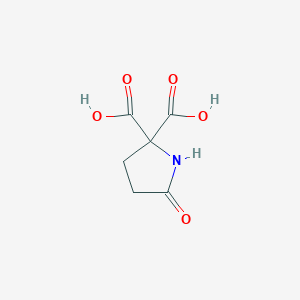
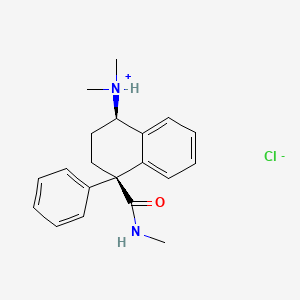
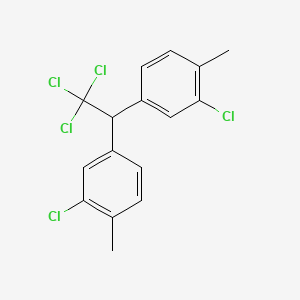

![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
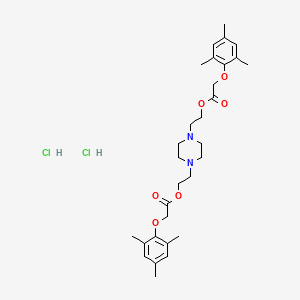
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)
